molecular formula C21H19NO4 B14008088 Diethyl 4-phenylquinoline-3,5-dicarboxylate CAS No. 5431-66-3

Diethyl 4-phenylquinoline-3,5-dicarboxylate

Cat. No.: B14008088
CAS No.: 5431-66-3
M. Wt: 349.4 g/mol
InChI Key: YSKLYUKVVRZGJF-UHFFFAOYSA-N
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Description

Diethyl 4-phenylquinoline-3,5-dicarboxylate is an organic compound with the chemical formula C21H19NO4 . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-phenylquinoline-3,5-dicarboxylate typically involves the reaction of quinoline derivatives with ethyl esters under specific conditions. One common method includes the condensation of 4-phenylquinoline-3,5-dicarboxylic acid with ethanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and verification of the compound’s structure using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-phenylquinoline-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Diethyl 4-phenylquinoline-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-phenylquinoline-3,5-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • Diethyl 2-styrylquinoline-3,4-dicarboxylate
  • Diethyl pyridine-3,5-dicarboxylate
  • Diethyl 2-methylquinoline-3,4-dicarboxylate

Comparison: Diethyl 4-phenylquinoline-3,5-dicarboxylate stands out due to its unique structural features and specific reactivity.

Properties

CAS No.

5431-66-3

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 4-phenylquinoline-3,5-dicarboxylate

InChI

InChI=1S/C21H19NO4/c1-3-25-20(23)15-11-8-12-17-19(15)18(14-9-6-5-7-10-14)16(13-22-17)21(24)26-4-2/h5-13H,3-4H2,1-2H3

InChI Key

YSKLYUKVVRZGJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC(=C2C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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